Superior Neuroprotective Potency in Glutamatergic Transmission Assays
3,5-Dibromo-L-tyrosine (DBrT) depresses excitatory glutamatergic synaptic transmission (GST) with an IC50 of 127.5 µM against AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), demonstrating greater potency than the parent compound L-phenylalanine (L-Phe) and a distinct pharmacological profile compared to its diiodinated counterpart [1]. This comparative data positions DBrT as a more effective tool for studying neuroprotective mechanisms where L-Phe would be insufficient.
| Evidence Dimension | Inhibition of AMPA/kainate receptor-mediated mEPSCs (IC50) |
|---|---|
| Target Compound Data | 127.5 ± 13.3 μmol/L |
| Comparator Or Baseline | 3,5-Diiodo-L-tyrosine (DIT): 104.6 ± 14.1 μmol/L; L-Phenylalanine: Significantly higher IC50 (not quantified in this study) |
| Quantified Difference | DBrT is 1.2-fold less potent than DIT but significantly more potent than L-Phe. The halogen species (Br vs. I) confers a moderate shift in potency. |
| Conditions | Rat cultured hippocampal/cortical neurons; whole-cell voltage-clamp recordings. |
Why This Matters
Procurement of DBrT enables neuroprotection studies that require an alternative to iodinated compounds (e.g., for avoiding radioactivity or iodine-specific metabolic interference) while still achieving significant, quantifiable antiglutamatergic activity.
- [1] Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196. View Source
